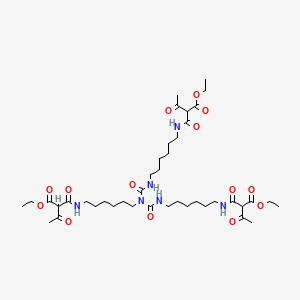

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate

Description

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate is a complex organic compound with a unique structure

Properties

CAS No. |

64762-96-5 |

|---|---|

Molecular Formula |

C41H68N6O14 |

Molecular Weight |

869.0 g/mol |

IUPAC Name |

ethyl 2-[6-[[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]hexyl-[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]hexylcarbamoyl]carbamoyl]amino]hexylcarbamoyl]-3-oxobutanoate |

InChI |

InChI=1S/C41H68N6O14/c1-7-59-37(54)31(28(4)48)34(51)42-22-16-10-12-19-25-45-40(57)47(27-21-15-14-18-24-44-36(53)33(30(6)50)39(56)61-9-3)41(58)46-26-20-13-11-17-23-43-35(52)32(29(5)49)38(55)60-8-2/h31-33H,7-27H2,1-6H3,(H,42,51)(H,43,52)(H,44,53)(H,45,57)(H,46,58) |

InChI Key |

QBVHDXKWFUUQRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)NCCCCCCNC(=O)N(CCCCCCNC(=O)C(C(=O)C)C(=O)OCC)C(=O)NCCCCCCNC(=O)C(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include ethyl acetate, acetic anhydride, and various amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of new ester or amide derivatives.

Scientific Research Applications

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate can be compared with other similar compounds, such as:

Biological Activity

Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure comprising multiple functional groups which contribute to its biological activity. The molecular formula is C₃₃H₄₉N₅O₁₄, with a molecular weight of approximately 675.8 g/mol. Its structure includes:

- Diethyl ester groups

- Acetyl groups

- Amino side chains

- Tetraoxo and pentaaza moieties

These features suggest potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 20 µM | |

| A549 (lung cancer) | 25 µM |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with the replication of bacterial and cancer cell DNA.

- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis.

- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study conducted on clinical isolates of Staphylococcus aureus showed that the compound effectively inhibited bacterial growth in a dose-dependent manner. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Activity in Animal Models

In vivo studies using mouse models of breast cancer demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.